molecular formula C19H23ClN2O2 B8514982 2-chloro-N-(3-(dibenzylamino)-2-hydroxypropyl)acetamide CAS No. 170799-34-5

2-chloro-N-(3-(dibenzylamino)-2-hydroxypropyl)acetamide

Cat. No. B8514982
Key on ui cas rn: 170799-34-5
M. Wt: 346.8 g/mol
InChI Key: AJFJKTHEJZWFRT-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of 2-chloro-N-(3-(dibenzylamino)-2-hydroxypropyl)acetamide (1.0 g, 2.49 mmol), t-BuOK (0.39 g, 3.57 mmol) in t-BuOH (30 mL) was stirred at reflux overnight. After concentration, the residue was purified by column chromatography to give product as white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH2:6][CH:7]([OH:24])[CH2:8][N:9]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:4].CC([O-])(C)C.[K+]>CC(O)(C)C>[CH2:10]([N:9]([CH2:8][CH:7]1[CH2:6][NH:5][C:3](=[O:4])[CH2:2][O:24]1)[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC(=O)NCC(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)O
Name
Quantity
0.39 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give product as white solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1OCC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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